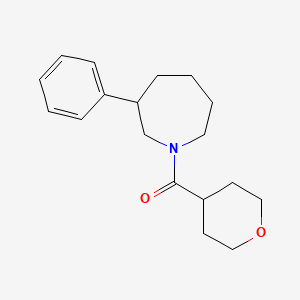![molecular formula C20H16Cl2N2O2 B2842137 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione CAS No. 179121-03-0](/img/structure/B2842137.png)
2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often involves multiple stages and various chemical reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms involved in these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and various spectroscopic properties .Applications De Recherche Scientifique
Anticonvulsant Activity Evaluation
Research by Ghareb et al. (2017) delves into the synthesis, molecular modeling, and preliminary evaluation of novel naphthalene derivatives, including structures related to 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione, for their potential anticonvulsant activities. These compounds demonstrated significant delay in convulsion onset and prolongation of survival time in vivo, indicating their promise as anticonvulsant agents. The study highlights the central nervous system depressant activity through the modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Antifungal and Antibacterial Agents
In a study by Tandon et al. (2010), derivatives of 2-chloro-naphthalene-1,4-dione, akin to the chemical , were synthesized and evaluated for their antifungal and antibacterial properties. Compounds displayed potent activity against Trichophyton mentagraphytes, surpassing that of clinically used antifungal drugs Fluconazole and Amphotericin-B. This suggests their utility as lead compounds for developing new antifungal and antibacterial therapies (Tandon et al., 2010).
Chemosensors for Metal Ions
Gosavi-Mirkute et al. (2017) investigated naphthalene derivatives for their molecular recognition abilities towards transition metal ions. These compounds, including ones structurally related to 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione, showed remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This unique property positions them as potential chemosensors for detecting Cu2+ ions in environmental and biological samples (Gosavi-Mirkute et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-[4-(3-chlorophenyl)piperazin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18-17(22)19(25)15-6-1-2-7-16(15)20(18)26/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKWONZDEMSPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)

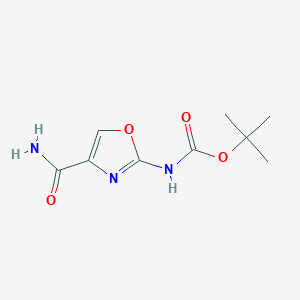
![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842059.png)
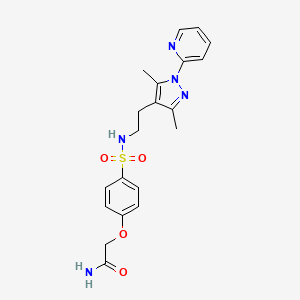
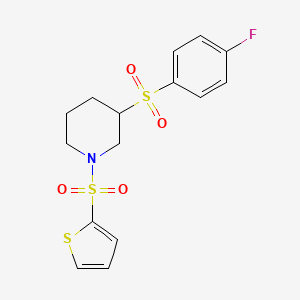
![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

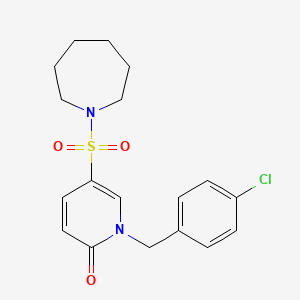
![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)
![6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol](/img/structure/B2842070.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)
